molecular formula C18H29NO3.HCl B000898 左旋贝他洛尔盐酸盐 CAS No. 116209-55-3

左旋贝他洛尔盐酸盐

货号 B000898
CAS 编号: 116209-55-3
分子量: 343.9 g/mol
InChI 键: CHDPSNLJFOQTRK-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levobetaxolol hydrochloride is a cardioselective beta-blocker . It was marketed as a 0.5% ophthalmic solution under the trade name Betaxon but has been discontinued . It is used to lower the pressure in the eye to treat conditions such as glaucoma .


Synthesis Analysis

The synthesis of Levobetaxolol hydrochloride involves kinetic resolution of β‐amino alcohols using HCS as a chiral auxiliary .


Molecular Structure Analysis

The molecular formula of Levobetaxolol hydrochloride is C18H30ClNO3 . The molecular weight is 343.89 . The chemical structure is represented as: OC@@HC)COC1=CC=C(CCOCC2CC2)C=C1.[H]Cl .


Physical And Chemical Properties Analysis

Levobetaxolol hydrochloride is a white to off-white solid . It is soluble in DMSO and water .

科学研究应用

Treatment of Chronic Open-Angle Glaucoma

Levobetaxolol hydrochloride: is primarily used in the treatment of chronic open-angle glaucoma . It is a cardioselective beta-blocker that effectively reduces intraocular pressure in patients. This reduction in pressure can help prevent the progression of glaucoma and preserve vision.

Neuroprotective Properties

Research suggests that Levobetaxolol hydrochloride may have neuroprotective properties due to its ability to block sodium and calcium influx . This potential to protect nerve cells could be beneficial in preventing or slowing down neurodegenerative diseases.

Effects on Ocular Hemodynamics

Levobetaxolol hydrochloride: has been shown to influence ocular hemodynamics . It affects the blood flow within the eye, which can be crucial in managing conditions where altered ocular blood flow is a concern.

Visual Field Preservation

Studies indicate that Levobetaxolol hydrochloride may have a positive effect on the visual field of patients, particularly those with glaucoma . Preserving the visual field is essential in maintaining the quality of life for these patients.

Pharmacologic Differences and Delivery Systems

Levobetaxolol hydrochloride: has been highlighted for its pharmacologic differences when compared to other beta-blockers used for treating elevated intraocular pressure (IOP) . Its formulation in a 0.25% ophthalmic suspension allows for similar efficacy with a reduced concentration, potentially increasing ocular tolerance .

安全和危害

Levobetaxolol hydrochloride should be handled with care to avoid contact with skin and eyes . It should be stored in a sealed container, away from moisture . Adverse effects may include eye pain, swelling, discharge, vision changes, and others .

属性

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151321
Record name Levobetaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levobetaxolol hydrochloride

CAS RN

116209-55-3
Record name Levobetaxolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobetaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBETAXOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The oil obtained in Example 1 (179 grams) was dissolved in 400 mL of isopropylamine. After the reaction solution was refluxed for 2 days, the isopropylamine was distilled off and the residue was dissolved in 200 mL of toluene. The toluene was removed by vacuum distillation to give 222 grams of 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-isopropylamino-propane-2-ol (Betaxolol free base) which was used for the preparation of the hydrochloride salt without additional purification. The Betaxolol free base was dissolved in 300 mL of toluene containg 20 mL of isopropanol. A stream of hydrogen chloride gas was passed through the above solution at 0° C. until the reaction mixture pH was less than 3.0. The solvent was removed by vacuum distillation, and the residue was crystallized from 400 mL of acetone to give 102 grams (99% pure) of Betaxolol hydrochloride.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Timolol maleate powder was from Merck, Sharp and Dohme (West Point, Pa.) and was dissolved in 0.5% polysorbate 80 in normal saline with 0.01% benzalkonium chloride (40 mg/ml, and 20 mg/ml, respectively). Betaxolol hydrochloride (Betoptic; Alcon, Fort Worth, Tex.) at a concentration of 0.5% (5 mg/ml) and levobunalol hydrochloride (Betagan; Allergan, Irvine, Calif.) at a concentration of 0.5% (5 mg/ml), were obtained from the pharmacy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polysorbate 80
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
normal saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobetaxolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobetaxolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Levobetaxolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Levobetaxolol hydrochloride
Reactant of Route 5
Levobetaxolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Levobetaxolol hydrochloride

Q & A

Q1: How does Levobetaxolol hydrochloride work to reduce intraocular pressure?

A1: Levobetaxolol hydrochloride is a cardioselective β-blocker. While its exact mechanism for reducing intraocular pressure (IOP) is not fully elucidated, it's believed to primarily act by decreasing aqueous humor production in the ciliary body. []

Q2: What analytical methods are commonly used to determine the purity and quantify Levobetaxolol hydrochloride?

A2: Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of Levobetaxolol hydrochloride and its related substances. This method provides good separation and quantification with a UV detector at 274 nm. [] Additionally, Normal Phase chiral HPLC has been successfully employed to separate the enantiomers of Betaxolol hydrochloride, utilizing chiral columns like Daicel OJ-H and OD-H. []

Q3: Are there any known drug delivery systems designed specifically for Levobetaxolol hydrochloride in the treatment of glaucoma?

A3: Yes, researchers have developed a mucoadhesive ophthalmic drug delivery system utilizing insoluble ionic complexes of polyacrylic acid (PAA) and Levobetaxolol hydrochloride. This system aims to enhance drug residence time on the ocular surface and potentially improve therapeutic outcomes. []

Q4: Has Levobetaxolol hydrochloride demonstrated any potential beyond its IOP-lowering effects in glaucoma treatment?

A4: Some studies suggest that Levobetaxolol hydrochloride may have neuroprotective properties. Its ability to block sodium and calcium influx, potentially protecting retinal ganglion cells from damage, is an area of ongoing research. []

Q5: What is the stability profile of Levobetaxolol hydrochloride, and are there formulations designed to enhance its stability?

A5: Levobetaxolol hydrochloride in its 0.25% ophthalmic suspension formulation, which utilizes a different delivery vehicle compared to the initial 0.5% solution, has demonstrated good stability. This formulation was specifically designed to improve ocular tolerance while maintaining efficacy. [] Additionally, research on the optical purity of Levobetaxolol hydrochloride under stress conditions (high temperature, humidity, and light) indicated stability for at least 10 days. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。